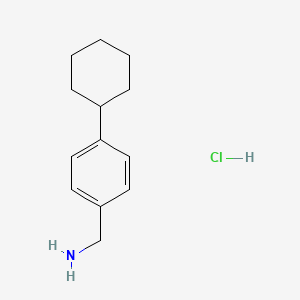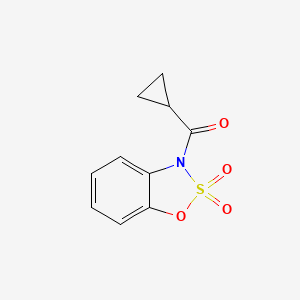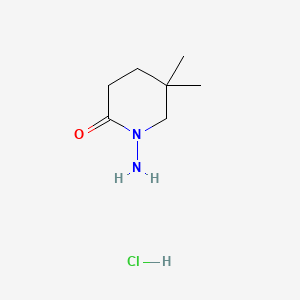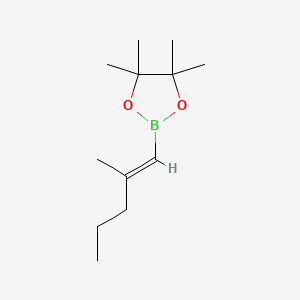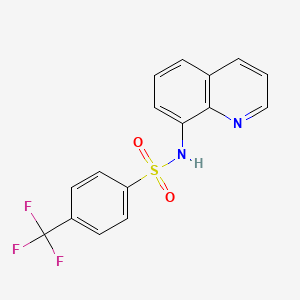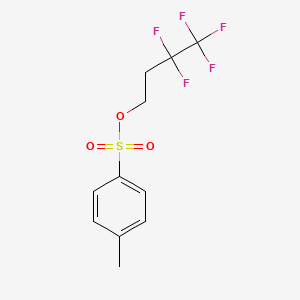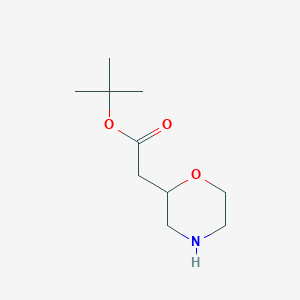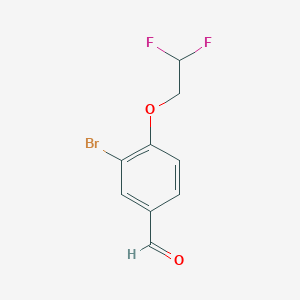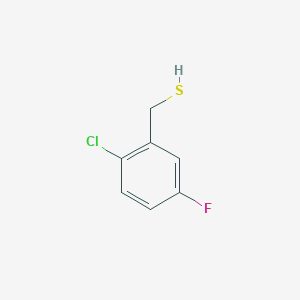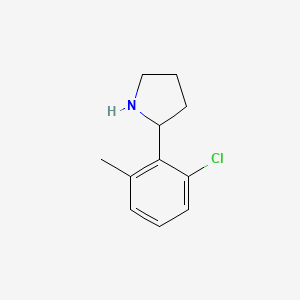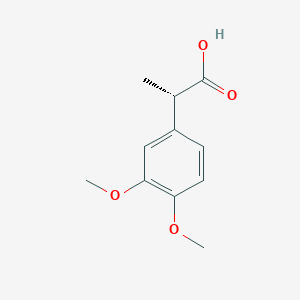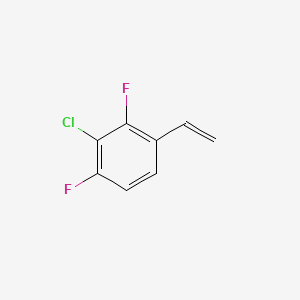
2-Chloro-1,3-difluoro-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-difluoro-4-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene typically involves the halogenation of a suitable precursor, followed by the introduction of the vinyl group. One common method is the halogenation of 1,3-difluorobenzene with chlorine in the presence of a catalyst, such as iron(III) chloride, to produce 2-chloro-1,3-difluorobenzene. This intermediate can then undergo a Heck reaction with a suitable vinyl halide to introduce the vinyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-difluoro-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Electrophilic Addition: Halogens like bromine or chlorine can add across the vinyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the vinyl group to an ethyl group.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Saturated hydrocarbons with the vinyl group reduced to an ethyl group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-difluoro-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-difluoro-4-vinylbenzene depends on its specific application and the context in which it is used
Electrophilic and Nucleophilic Interactions: The chlorine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-difluoro-4-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2,4-difluorobenzene: This compound lacks the vinyl group, making it less reactive in addition reactions.
2-Chloro-1,3-difluorobenzene:
4-Chloro-1,3-difluoro-2-vinylbenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The unique combination of chlorine, fluorine, and vinyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClF2 |
|---|---|
Molekulargewicht |
174.57 g/mol |
IUPAC-Name |
3-chloro-1-ethenyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h2-4H,1H2 |
InChI-Schlüssel |
HLPPTKLEVGCYMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C=C1)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


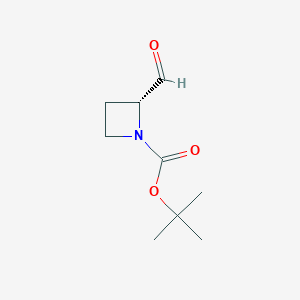
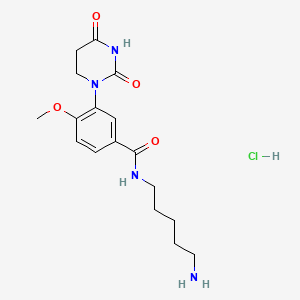
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
